2-((4-Chloropyrimidin-2-yl)amino)acetic acid
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Overview
Description
2-((4-Chloropyrimidin-2-yl)amino)acetic acid is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloropyrimidin-2-yl)amino)acetic acid typically involves the reaction of 4-chloropyrimidine with glycine under specific conditions. One common method includes the use of a palladium-catalyzed cyanation reaction with zinc (II) cyanide . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloropyrimidin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-((4-Chloropyrimidin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((4-Chloropyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Used in similar applications, particularly in organic synthesis and pharmaceuticals.
2-((4-Chloropyrimidin-2-yl)amino)benzonitrile: Another pyrimidine derivative with potential biological activities.
Uniqueness
2-((4-Chloropyrimidin-2-yl)amino)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H6ClN3O2 |
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Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-[(4-chloropyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-2-8-6(10-4)9-3-5(11)12/h1-2H,3H2,(H,11,12)(H,8,9,10) |
InChI Key |
AGAPHOGSOSXFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)NCC(=O)O |
Origin of Product |
United States |
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